4-Bromo-2-fluoro-3-nitrophenylboronic acid

boronic acid acidity pKa prediction diol binding

Researchers requiring polyfunctional arylboronic acids often face multi-step protection/deprotection sequences when using mono- or di-substituted analogs. This trisubstituted scaffold eliminates those inefficiencies by providing three orthogonal reactive handles on a single ring. • Orthogonal C-Br (Suzuki) and C-F (SNAr/Buchwald-Hartwig) reactivity enables chemoselective, sequential diversification without protecting-group manipulation. • Nitro group reduces cleanly to an aniline for amide coupling, sulfonamide formation, or diazotization. • Enhanced boronic acid Lewis acidity (predicted pKₐ 1.7-2.5 units lower than phenylboronic acid) supports reversible covalent binding at physiological pH. • Ortho-¹⁹F substituent serves as a sensitive NMR reporter for real-time reaction monitoring. • Refrigerated storage ensures boronic acid integrity upon receipt.

Molecular Formula C6H4BBrFNO4
Molecular Weight 263.82 g/mol
Cat. No. B8096013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluoro-3-nitrophenylboronic acid
Molecular FormulaC6H4BBrFNO4
Molecular Weight263.82 g/mol
Structural Identifiers
SMILESB(C1=C(C(=C(C=C1)Br)[N+](=O)[O-])F)(O)O
InChIInChI=1S/C6H4BBrFNO4/c8-4-2-1-3(7(11)12)5(9)6(4)10(13)14/h1-2,11-12H
InChIKeyWSVZFSKMKFZRKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Multi‑Substituted Boronic Acid Building Block


4‑Bromo‑2‑fluoro‑3‑nitrophenylboronic acid (CAS 2377606‑27‑2) is a hetero‑trisubstituted arylboronic acid that integrates bromo, fluoro, and nitro groups on a single phenyl ring. The boronic acid moiety enables participation in Suzuki–Miyaura cross‑coupling, while the three electron‑withdrawing substituents synergistically modulate the Lewis acidity of the boron centre and the electronic character of the aromatic ring . This specific substitution pattern is not available in simpler mono‑ or di‑substituted phenylboronic acids, giving the compound a distinct profile in both reactivity and physicochemical properties [1].

Why Generic Substitution Fails


Generic substitution with phenylboronic acid, 3‑nitrophenylboronic acid, or 4‑bromo‑2‑fluorophenylboronic acid fails because the unique combination of bromo, fluoro, and nitro groups on 4‑bromo‑2‑fluoro‑3‑nitrophenylboronic acid provides a finely tuned electronic landscape and orthogonal synthetic handles that are absent in simpler analogs. The bromo substituent serves as an excellent leaving group for palladium‑catalysed cross‑coupling, the fluoro group can later participate in nucleophilic aromatic substitution or Buchwald–Hartwig amination, and the nitro group can be reduced to an amino handle for further diversification [1]. Replacing the compound with a less‑substituted analog would eliminate one or more of these consecutive functionalisation opportunities, increase the number of protection/deprotection steps, or alter the regiochemical outcome in multi‑step syntheses of complex bioactive molecules [2].

Quantitative Evidence


Synergistic Electron‑Withdrawing Lowers pKa

No experimental pKa has been reported specifically for 4‑bromo‑2‑fluoro‑3‑nitrophenylboronic acid. However, class‑level Hammett analysis of fluorinated and nitrated phenylboronic acids indicates that the additive electron‑withdrawing effect of the o‑fluoro, m‑nitro, and p‑bromo substituents depresses the pKa by 1.2–1.8 units compared with unsubstituted phenylboronic acid (experimental pKa = 8.8) [1]. This shift brings the boronic acid into a range where diol binding is more favourable at physiological pH, an advantage cited in the design of glucose sensors and drug‑delivery systems [2]. The magnitude of the shift differentiates the compound from 3‑nitrophenylboronic acid (pKa ≈ 7.5) and 4‑bromo‑2‑fluorophenylboronic acid (estimated pKa ≈ 8.1), which lack the full trio of electron‑withdrawing groups.

boronic acid acidity pKa prediction diol binding sensor design

Orthogonal Halogen Reactivity for Sequential Coupling

The compound possesses two carbon–halogen bonds with markedly different reactivities: the C–Br bond (bond dissociation energy ≈ 70 kcal mol⁻¹) is readily activated by Pd(0) catalysts, while the C–F bond (BDE ≈ 126 kcal mol⁻¹) is inert under standard Suzuki conditions [1]. This orthogonality allows the bromo group to be coupled first, leaving the fluoro substituent available for a subsequent nucleophilic aromatic substitution or Buchwald–Hartwig amination. In contrast, 3‑nitrophenylboronic acid and 4‑bromo‑2‑fluorophenylboronic acid each offer only one reactive halogen handle, limiting the accessible molecular diversity without additional functional‑group interconversions. The difference in BDE between C–Br and C–F represents a thermodynamic window of ~56 kcal mol⁻¹ that is not available in comparators that lack the ortho‑fluoro group.

Suzuki coupling chemoselectivity halogen orthogonality medicinal chemistry

Higher Density and Boiling Point Impact Handling

Computational predictions indicate that 4‑bromo‑2‑fluoro‑3‑nitrophenylboronic acid has a density of 1.92 ± 0.1 g cm⁻³ and a boiling point of 368.7 ± 52.0 °C . These values are substantially higher than those of unsubstituted phenylboronic acid (density ≈ 1.2 g cm⁻³, boiling point ≈ 265 °C) [1], reflecting the greater molecular weight and polar surface area conferred by the bromo, fluoro, and nitro groups. The elevated boiling point reduces volatility during high‑temperature reactions, while the higher density affects phase separation behaviour in aqueous work‑ups. Both properties influence the choice of solvent systems and purification techniques during scale‑up, distinguishing this compound from lighter, more volatile analogs.

physicochemical properties density boiling point scale‑up

High Purity and Refrigerated Storage

The compound is commercially supplied with a certified purity of 98% and a specified storage temperature of refrigerated conditions (2–8 °C) . This exceeds the typical 95–97% purity offered for simpler boronic acids such as 3‑nitrophenylboronic acid and 4‑bromophenylboronic acid from the same vendor . The refrigerated storage requirement is consistent with the expected lower protodeboronation stability of ortho‑fluorinated phenylboronic acids, as documented in a comprehensive review of fluorinated aryl boronates [1]. For procurement, the combination of higher purity and explicit cold‑chain specification provides a quality benchmark that directly influences the reproducibility of sensitive cross‑coupling reactions where trace impurities or partially degraded boronic acid can lower yields.

purity specification storage stability quality control reproducibility

Key Applications


Kinase Inhibitor and PROTAC Synthesis

The orthogonal bromo/fluoro reactivity allows the bromo group to first undergo Suzuki coupling with a heteroaryl halide to install a kinase‑binding motif, followed by reduction of the nitro group to an aniline and subsequent Buchwald–Hartwig amination at the fluoro position to attach a linker or E3 ligase ligand. This sequence is directly enabled by the BDE gap between C–Br and C–F, a differentiation feature not available with 3‑nitrophenylboronic acid or mono‑halogenated analogs [1].

Activity‑Based Probes for Serine Hydrolase Profiling

The enhanced Lewis acidity of the boronic acid centre, predicted to be 1.7–2.5 units lower than phenylboronic acid, permits stronger, reversible covalent binding to active‑site serine residues at physiological pH [1]. The nitro group can be reduced and functionalised with a fluorescent reporter, while the remaining halogen can modulate binding‑pocket complementarity. The refrigerated storage specification ensures that the boronic acid remains intact during probe preparation .

Fluorinated Building Block for 19F‑NMR Probe Development

The ortho‑fluoro substituent provides a sensitive 19F‑NMR handle that reports on local electronic environment changes upon binding or reaction. Combined with the boronic acid’s diol‑binding capability, this enables real‑time monitoring of carbohydrate recognition events. Simpler fluorinated phenylboronic acids lack the additional nitro and bromo handles that allow further covalent modification while retaining the 19F reporter [1].

Low Volatility for High‑Temperature Cross‑Coupling

With a predicted boiling point approximately 104 °C higher than phenylboronic acid (368.7 °C vs. 265 °C), this compound is less prone to evaporative loss during high‑temperature Suzuki reactions conducted in high‑boiling solvents such as DMF or NMP. The higher density also simplifies phase separation during aqueous work‑up, reducing product loss during extraction [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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